2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a sulfanyl group
Properties
IUPAC Name |
2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13(2)14-6-8-16(9-7-14)21-17(25)12-26-19-23-22-18(24(19)3)15-5-4-10-20-11-15/h4-11,13H,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJBJEXPLOHZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide to form an intermediate, which is then reacted with chloroacetic acid. The final step involves the esterification of the carboxylic acid with methyl alcohol under acid-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are typically employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, given its ability to inhibit specific enzymes and pathways involved in these diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can interact with metal ions, forming stable complexes that inhibit enzyme activity. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Uniqueness
2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Biological Activity
The compound 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer effects, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring and a pyridine moiety , which enhance its biological activity. The presence of the sulfanyl group is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5OS |
| Molecular Weight | 305.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various Gram-negative bacteria, particularly Escherichia coli. The mechanism involves the inhibition of cysteine synthase A (CysK) , which is crucial for bacterial survival. The compound acts as a prodrug activated by CysK, leading to the formation of a false substrate that disrupts bacterial metabolism.
Antifungal Properties
In addition to its antibacterial effects, the compound has demonstrated antifungal activity. Studies have reported its efficacy against various fungal strains, suggesting that it may inhibit fungal growth through similar mechanisms as those observed in bacterial inhibition.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The structure–activity relationship (SAR) studies indicate that modifications to the substituents on the triazole ring can significantly enhance anticancer activity.
Case Study: HepG2 Cell Line
In vitro studies using the MTT assay revealed that certain derivatives of this compound exhibit IC50 values in the low micromolar range, indicating substantial cytotoxicity against HepG2 cells. For instance:
- Compound A : IC50 = 13.004 µg/mL
- Compound B : IC50 = 28.399 µg/mL
This demonstrates a clear correlation between structural modifications and biological activity .
The proposed mechanism for the anticancer activity involves:
- Inhibition of Protein Interactions : The compound has been shown to disrupt protein-protein interactions critical for cancer cell survival.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at specific phases, thereby preventing further proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
